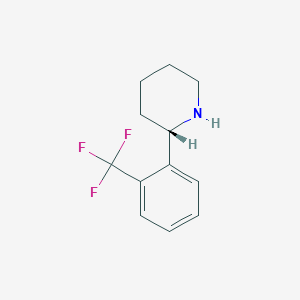

(S)-2-(2-(trifluoromethyl)phenyl)piperidine

Beschreibung

(S)-2-(2-(Trifluoromethyl)phenyl)piperidine is a chiral piperidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the phenyl ring. Its molecular formula is C₁₂H₁₄F₃N (free base) or C₁₂H₁₅ClF₃N in its hydrochloride salt form (CAS: 1391478-72-0) .

Eigenschaften

IUPAC Name |

(2S)-2-[2-(trifluoromethyl)phenyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11/h1-2,5-6,11,16H,3-4,7-8H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFXQOYIVFTLFP-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-2-(2-(trifluoromethyl)phenyl)piperidine, also referred to as (S)-TFMP, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(S)-TFMP has a molecular formula of C₁₂H₁₄F₃N and a molecular weight of 265.7 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with various biological targets.

The mechanism of action for (S)-TFMP involves its interaction with specific receptors and enzymes, which may modulate their activity. The trifluoromethyl group contributes to its ability to cross cell membranes, allowing it to engage with intracellular targets effectively.

Enzyme Inhibition

Research indicates that (S)-TFMP may act as an enzyme inhibitor. Its structural similarities to other piperidine derivatives suggest potential interactions with enzymes involved in pain modulation and inflammation pathways .

Receptor Binding

(S)-TFMP has been investigated for its binding affinity to various receptors. Preliminary studies have shown that it may interact with receptors implicated in analgesic and anti-inflammatory responses .

Case Studies and Research Findings

-

Analgesic Activity :

A study reported that (S)-TFMP demonstrated significant analgesic properties in animal models. The compound was effective in reducing pain responses comparable to established analgesics, indicating its potential therapeutic utility. -

Anti-inflammatory Effects :

In vitro assays revealed that (S)-TFMP exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests a mechanism where the compound could be beneficial in treating inflammatory conditions . -

Cancer Cell Proliferation :

A study explored the antiproliferative effects of (S)-TFMP on various cancer cell lines. The compound showed varying degrees of inhibition, with IC50 values indicating effectiveness against specific cancer types .

Comparative Analysis

To better understand the unique properties of (S)-TFMP, a comparison with similar compounds is provided below:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 7.9 - 92 | Antiproliferative in cancer cells |

| 2-(2-(Trifluoromethyl)phenyl)pyrrolidine | <10 | Selective MAGL inhibitor |

| 2-(2-(Trifluoromethyl)phenyl)morpholine | 5 - 15 | Analgesic effects |

Wissenschaftliche Forschungsanwendungen

Neuropathic Pain Treatment

One of the primary applications of (S)-2-(2-(trifluoromethyl)phenyl)piperidine is in the treatment of neuropathic pain. Compounds with similar structures have been identified as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, which are crucial for managing chronic pain disorders. For instance, compounds that exhibit balanced inhibition of serotonin and norepinephrine transporters have shown promise in alleviating neuropathic pain symptoms, potentially offering a therapeutic advantage over existing treatments with significant side effects .

Antidepressant Properties

Research indicates that this compound may also possess antidepressant-like properties due to its action on serotonin and norepinephrine pathways. The modulation of these neurotransmitters is a well-established mechanism for treating major depressive disorders, suggesting that this compound could be developed further for such applications .

Biological Assays

The compound serves as a valuable research tool in biological assays aimed at evaluating new chemical entities for their pharmacological effects. For example, it can be used to compare the efficacy of novel compounds against established inhibitors in assays designed to measure serotonin and norepinephrine reuptake inhibition . This application is critical for drug discovery processes.

Design and Synthesis

The synthesis of this compound derivatives has been explored to enhance its pharmacological profile. Structure-activity relationship (SAR) studies have demonstrated that modifications to the trifluoromethyl group can significantly influence the compound's potency and selectivity for specific receptors .

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and receptor binding affinity |

| Alteration of piperidine substituents | Enhanced selectivity for serotonin vs. norepinephrine transporters |

Efficacy in Animal Models

In preclinical studies, animal models have been utilized to assess the efficacy of this compound in reducing pain behaviors associated with neuropathic pain conditions. Results indicated a significant reduction in pain sensitivity compared to control groups, highlighting its potential as an effective therapeutic agent .

Clinical Implications

Clinical implications of this compound are being explored through various trials focusing on its safety and efficacy in humans suffering from chronic pain and depression. Early-phase trials have reported promising outcomes, suggesting that further investigation is warranted .

Vergleich Mit ähnlichen Verbindungen

Piperidine and Pyrrolidine Derivatives

Key analogs include:

Key Findings :

- Ring size : Pyrrolidine analogs (5-membered) may exhibit faster metabolic clearance compared to piperidines (6-membered) due to reduced steric hindrance.

- Substituent position : The 2-position -CF₃ group in the target compound may enhance lipophilicity and target binding compared to 4-position analogs .

Pyridine-Based CYP51 Inhibitors

Pyridine derivatives UDO and UDD () share functional similarities with the target compound:

| Compound Name | Structure | Target Activity | Efficacy vs. Target Compound |

|---|---|---|---|

| UDO | Pyridine-piperazine-CF₃ hybrid | Non-azolic CYP51 inhibitor | Comparable to posaconazole |

| UDD | Pyridine-piperidine-CF₃ hybrid | Antiparasitic (T. cruzi) | Similar to UDO |

Key Findings :

- Hybrid scaffolds : UDO/UDD combine pyridine and piperidine/piperazine moieties, enabling dual interactions with CYP51. The target compound’s simpler structure may lack this multipoint binding .

Pharmacological Activity Comparison

Serotonin/Norepinephrine Reuptake Inhibition

Compounds with arylpiperidine motifs often target monoamine transporters:

Key Findings :

Antiparasitic Activity

| Compound Name | EC₅₀ vs. T. cruzi | Mechanism |

|---|---|---|

| UDO | ~0.5 µM | CYP51 inhibition |

| Posaconazole | 0.3 µM | Azole-based CYP51 inhibition |

Key Findings :

Physicochemical Properties

| Property | Target Compound (HCl Salt) | (R)-2-(4-CF₃-phenyl)pyrrolidine |

|---|---|---|

| Molecular Weight | 265.70 g/mol | 252.68 g/mol |

| LogP (estimated) | ~3.1 | ~2.8 |

| Solubility | Moderate (HCl salt) | Low (free base) |

Key Findings :

- The target compound’s higher logP suggests improved membrane permeability over pyrrolidine analogs .

Q & A

Q. What are the established methods for synthesizing (S)-2-(2-(trifluoromethyl)phenyl)piperidine enantioselectively?

The enantioselective synthesis involves iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides. Key steps include:

- Catalytic hydrogenation : Use of chiral iridium catalysts to achieve high enantiomeric excess (ee) .

- Reactivity enhancement : The electron-withdrawing trifluoromethyl group increases pyridine ring reactivity, facilitating hydrogenation .

- Purification : Chiral HPLC or recrystallization to isolate the (S)-enantiomer.

Table 1 : Representative Catalytic Conditions

| Catalyst | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Ir-(S)-BINAP | Pyridinium hydrochloride | >95 | 85 |

Q. How is the molecular structure of this compound characterized experimentally?

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .

- Optical rotation : [α]²²/D = -14.4° (c = 0.5% in methanol) confirms chirality .

- NMR spectroscopy : Distinct signals for piperidine protons (δ 1.5–3.0 ppm) and trifluoromethyl-phenyl groups (δ 7.2–7.8 ppm) .

Q. What are the key physical properties relevant to handling this compound in laboratory settings?

- State : Liquid at room temperature (density = 1.161 g/mL at 25°C) .

- Stability : Hygroscopic; store under inert gas.

- Refractive index : n²⁰/D = 1.391 for purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity in large-scale synthesis?

- Catalyst screening : Test phosphine ligands (e.g., Josiphos, BINAP derivatives) to enhance ee .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve catalyst stability.

- Pressure modulation : Higher H₂ pressure (e.g., 50–100 bar) accelerates hydrogenation .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement .

- Disorder in CF₃ groups : Apply restraints (ISOR, DELU) during refinement .

- Hydrogen bonding : Graph set analysis (Etter’s rules) identifies packing motifs .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Electron-withdrawing effect : Reduces pKa of the piperidine nitrogen, enhancing stability in acidic conditions .

- Steric effects : The CF₃ group hinders nucleophilic attacks at the adjacent carbon.

- Metabolic stability : Fluorine atoms reduce oxidative metabolism in biological assays .

Q. What analytical techniques are critical for assessing enantiopurity and detecting impurities?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases .

- Mass spectrometry : HRMS confirms molecular formula (C₁₂H₁₄F₃N⁺) .

- NMR with chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomer signals .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported enantiomeric excess values across studies?

- Reaction reproducibility : Verify catalyst activation (e.g., pre-stirring with H₂).

- Analytical calibration : Cross-validate ee using multiple methods (e.g., HPLC vs. optical rotation) .

- Substrate purity : Impurities in pyridinium precursors can reduce ee; purify via column chromatography .

Q. What strategies mitigate conflicting results in biological activity studies of derivatives?

- SAR studies : Systematically modify substituents (e.g., replacing CF₃ with Cl or OCH₃) to isolate pharmacophore contributions .

- Docking simulations : Use MOE or AutoDock to predict binding modes against target proteins .

- Control experiments : Test metabolites or degradation products for off-target effects .

Methodological Tools

Q. Which software tools are recommended for crystallographic data analysis of this compound?

- SHELX suite : SHELXD for phase problem resolution, SHELXL for refinement .

- WinGX : Integrated interface for structure validation and ORTEP-3 visualization .

- Mercury (CCDC) : Analyze intermolecular interactions (e.g., π-stacking, H-bonding) .

Table 2 : Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| R-factor | <0.05 |

| Flack parameter | 0.02(2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.